

Technical Support Center: Optimizing Hsp104 and Hsp70/Hsp40 Collaboration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HsP104 protein*

Cat. No.: *B1175116*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the collaborative protein disaggregation and refolding activities of the Hsp104 and Hsp70/Hsp40 chaperone systems.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments.

Problem ID	Question	Possible Causes	Suggested Solutions
TG001	Low or no protein disaggregation/reactivation observed.	Suboptimal Chaperone Concentrations: Incorrect ratios of Hsp104, Hsp70, and Hsp40 can limit activity.	Refer to Table 1 for recommended starting concentrations. Typically, Hsp104 is used at 1µM, with Hsp70 and Hsp40 at equimolar or slightly lower concentrations. [1] [2]
Inactive Chaperones:	<p>Test the ATPase activity of individual chaperones. For Hsp104, a 5-fold increase in luciferase reactivation compared to Hsp70/Hsp40 alone is a good indicator of activity.[3] Avoid repeated freeze-thaw cycles and store chaperones in appropriate buffers containing glycerol at -80°C.[3]</p>		
Incompatible Chaperone Systems:	<p>Ensure that the Hsp104 and Hsp70/Hsp40 chaperones are from the same or a compatible species. The M-domain of Hsp104 is a key determinant of this</p>		

system but not with species-specificity.[4]
the bacterial DnaK [6]
system.[4][5]

Inhibitory Nucleotide Concentrations: High concentrations of ADP relative to ATP can inhibit Hsp104's ATPase activity and, consequently, its disaggregation function.[7][8]

Maintain a high ATP:ADP ratio in your reaction buffer. Consider using an ATP regeneration system (e.g., creatine kinase and phosphocreatine) for long experiments.

TG002

High background signal in luciferase reactivation assays.

Spontaneous Luciferase Refolding: Some luciferase may refold without the assistance of the full chaperone machinery.

Run a control reaction with only the Hsp70/Hsp40 system to determine the baseline level of reactivation.[3]

Contaminants in Reagents:
Contaminating proteins or chemicals in the buffer or substrate preparation could interfere with the assay.

Use high-purity reagents and ensure thorough dialysis of protein preparations.

TG003

Hsp104 is active with amyloid substrates but not amorphous aggregates.

Lack of Hsp70/Hsp40: While Hsp104 can disaggregate some amyloid fibrils independently, its activity on amorphous aggregates is strictly dependent on the

Ensure the presence of a compatible and active Hsp70/Hsp40 system in your reaction when working with non-amyloid aggregated substrates.[9]

Hsp70/Hsp40 system.

[3][9]

TG004

Variability between experimental replicates.

Inconsistent Aggregate Preparation: The size and nature of the substrate aggregates can significantly impact disaggregation efficiency.

Standardize the protocol for preparing aggregated substrate. For heat-denatured substrates, precisely control the temperature and duration of incubation. For chemically denatured substrates, ensure complete removal of the denaturant.

Pipetting Errors: Small volumes of concentrated chaperone stocks can be difficult to pipette accurately.

Prepare master mixes of reagents to minimize pipetting variability. Use calibrated pipettes and appropriate techniques.

Frequently Asked Questions (FAQs)

Question ID	Question	Answer
FAQ001	What is the primary role of the Hsp70/Hsp40 system in the collaboration with Hsp104?	The Hsp70/Hsp40 system acts upstream of Hsp104. [1] Hsp40 first recognizes and binds to the aggregated substrate, delivering it to Hsp70. [10] Hsp70 then remodels the aggregate surface, which is thought to recruit Hsp104 and facilitate the extraction of polypeptides. [10] [11]
FAQ002	Is the N-terminal domain (NTD) of Hsp104 essential for its collaboration with Hsp70/Hsp40?	While the M-domain is critical for the direct functional interaction with the Hsp70 system [4] [6] , the NTD also plays a regulatory role. [12] The NTD is involved in substrate binding and has chaperoning activities of its own. [10] However, for some heat-aggregated substrates, the NTD has been shown to be dispensable for disaggregation, even in the absence of Hsp70. [4]
FAQ003	Can Hsp104 function without ATP?	No, Hsp104 is an AAA+ ATPase, and its protein disaggregation activity is strictly dependent on ATP hydrolysis. [9] [13] ATP hydrolysis provides the energy for Hsp104 to thread polypeptides through its central pore, thereby extracting them from the aggregate. [10]

FAQ004

How does the type of substrate (e.g., amorphous aggregate vs. amyloid fibril) affect the chaperone requirements?

The disaggregation of amorphous aggregates by Hsp104 is generally dependent on the Hsp70/Hsp40 system. [9] In contrast, Hsp104 can remodel certain amyloid structures, such as those formed by the yeast prion protein Sup35, without the assistance of Hsp70/Hsp40 in vitro.[3][14] However, the presence of Hsp70/Hsp40 can still enhance the disaggregation of amyloid substrates.[3]

FAQ005

What is the role of the M-domain of Hsp104?

The M-domain is a coiled-coil structure that is essential for protein disaggregation in an Hsp70/Hsp40-dependent manner.[4][6] It is believed to mediate the direct, species-specific interaction between Hsp104 and the Hsp70 system.[4][6] Mutations in the distal loop of the M-domain can specifically disrupt this functional interaction with Hsp70.[9]

Quantitative Data Summary

Table 1: Recommended Component Concentrations for In Vitro Disaggregation Assays

Component	Substrate:		
	Luciferase (chemically denatured)	Substrate: MDH (heat-aggregated)	Substrate: Sup35 Prion Fibrils
Hsp104	1 µM[2]	1 µM[4]	0.03 µM (low conc.) - 2 µM (high conc.)[1]
Hsp70 (Ssa1)	0.167 µM (Hsc70)[2]	1 µM[4]	0.25 µM - 2 µM[1]
Hsp40 (Ydj1/Sis1)	0.167 µM (DnaJA1)[2]	1 µM[4]	0.25 µM - 2.5 µM[1]
ATP	5 mM	5 mM	5 mM[1]
Substrate	Aggregated Luciferase	2 µM (pre- aggregation)[4]	2.5 µM[1]
Incubation Time	Varies (monitor over time)	180 min[4]	2 hours[1]
Temperature	25°C - 30°C	22°C[4]	25°C[1]

Key Experimental Protocols

Protocol 1: Luciferase Reactivation Assay

This assay measures the ability of the chaperone machinery to disaggregate and refold chemically denatured firefly luciferase.[3]

Materials:

- Purified Hsp104, Hsp70 (e.g., Ssa1), and Hsp40 (e.g., Ydj1 or Sis1)
- Firefly Luciferase
- Denaturation Buffer (e.g., 8 M Urea)
- Reactivation Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 2 mM DTT)
- ATP solution (pH 7.5)

- ATP Regeneration System (optional, e.g., creatine kinase and phosphocreatine)
- Luciferase Assay Reagent
- Luminometer

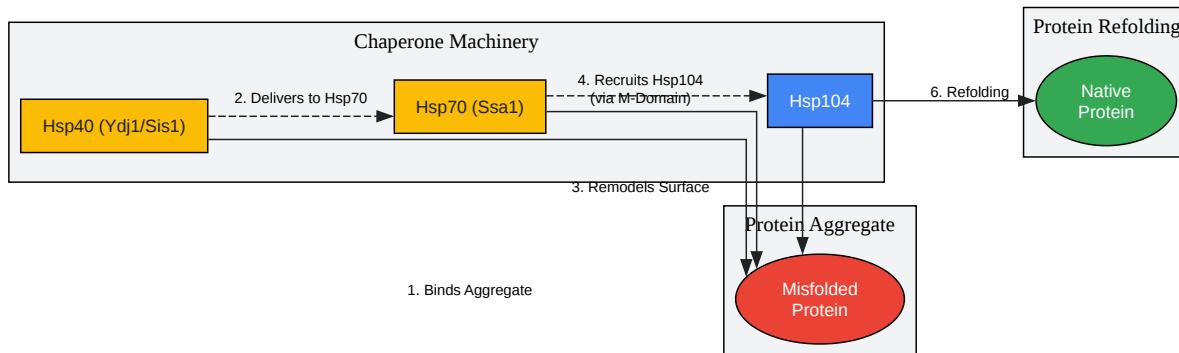
Procedure:

- Prepare Aggregated Luciferase: Denature luciferase in denaturation buffer. Rapidly dilute into reactivation buffer to form aggregates.
- Set up Reactions: In a microplate, combine reactivation buffer, ATP, and the ATP regeneration system (if using).
- Add the chaperone components (Hsp104, Hsp70, Hsp40) at the desired concentrations (see Table 1). Include controls such as "no chaperones" and "Hsp70/Hsp40 only".
- Initiate Disaggregation: Add the aggregated luciferase to each well to start the reaction.
- Incubate: Incubate the plate at 30°C.
- Measure Reactivation: At various time points, take aliquots from each reaction and add them to the luciferase assay reagent. Immediately measure the luminescence using a luminometer.
- Analyze Data: Plot luminescence (representing reactivated luciferase) against time.

Protocol 2: GFP Disaggregation Assay

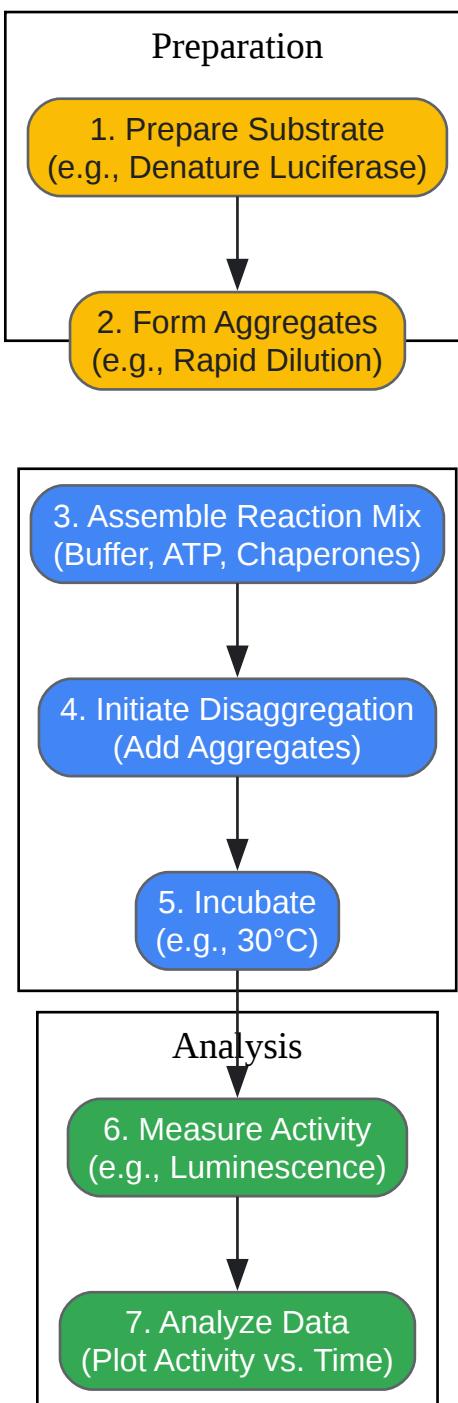
This assay monitors the recovery of fluorescence from heat-aggregated GFP.^{[7][8]}

Materials:


- Purified Hsp104, Hsp70 (Ssa1), and Hsp40 (Sis1)
- Purified GFP
- Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT)

- ATP and ADP solutions (pH 7.5)
- Fluorometer

Procedure:


- Prepare Aggregated GFP: Induce aggregation of GFP by heating at a specific temperature (e.g., 75°C) for a set duration.
- Set up Reactions: In a cuvette or microplate, combine assay buffer, ATP, and varying concentrations of ADP (to test for inhibition).
- Add the chaperone components (Hsp104, Hsp70, Hsp40).
- Initiate Disaggregation: Add the heat-aggregated GFP to the reaction mixture.
- Monitor Fluorescence: Immediately place the sample in a fluorometer and monitor the increase in GFP fluorescence (Excitation ~488 nm, Emission ~510 nm) over time at a constant temperature (e.g., 25°C).
- Analyze Data: Plot the initial rate of fluorescence recovery against the ADP concentration to assess the effect of ADP on disaggregation efficiency.

Visualizations

[Click to download full resolution via product page](#)

Caption: The collaborative pathway of Hsp40, Hsp70, and Hsp104 in protein disaggregation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro protein disaggregation and reactivation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M-domain Controls the Hsp104 Protein-remodeling Activity in an Hsp70/Hsp40-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp104, Hsp70, and Hsp40: a novel chaperone system that rescues previously aggregated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The M-domain controls Hsp104 protein remodeling activity in an Hsp70/Hsp40-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine diphosphate restricts the protein remodeling activity of the Hsp104 chaperone to Hsp70 assisted disaggregation | eLife [elifesciences.org]
- 8. Adenosine diphosphate restricts the protein remodeling activity of the Hsp104 chaperone to Hsp70 assisted disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cooperation of Hsp70 and Hsp100 chaperone machines in protein disaggregation [frontiersin.org]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. ATP hydrolysis by yeast Hsp104 determines protein aggregate dissolution and size in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Hsp104 and Hsp70/Hsp40 Collaboration]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1175116#optimizing-the-collaboration-between-hsp104-and-hsp70-hsp40-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com